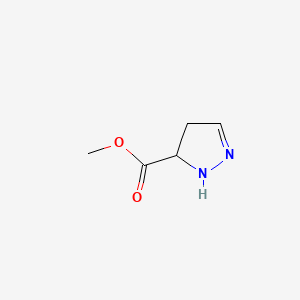

methyl 4,5-dihydro-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with methanol . Another approach involves the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as one-pot multicomponent reactions, which combine several reactants in a single step to form the desired product. These methods are advantageous due to their simplicity, high yields, and reduced waste generation .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.

Reduction: Catalytic hydrogenation can convert the compound into pyrazolines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation typically uses palladium on carbon as a catalyst.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride or lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Applications De Recherche Scientifique

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Medicine: Pyrazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound is utilized in the production of agrochemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, pyrazole derivatives can inhibit specific enzymes or receptors, leading to their therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the derivative .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-(1-adamantyl-carbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate

- Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-thiazole-5-carboxylate

- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

Uniqueness

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate is unique due to its specific ester functional group, which allows for further chemical modifications and derivatization. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .

Activité Biologique

Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a notable compound within the pyrazole class, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H8N2O2 and a molecular weight of approximately 170.1659 g/mol. The compound features a five-membered pyrazole ring containing two nitrogen atoms and a carboxylate group, which contributes to its reactivity and biological properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have reported that derivatives of this compound inhibit the growth of pathogens such as E. coli and Aspergillus niger, suggesting its potential use in treating infections .

3. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have screened pyrazole derivatives against different cancer cell lines, revealing significant cytotoxic effects. For instance, compounds derived from this scaffold have shown IC50 values as low as 0.39 μM against HCT116 cells . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Many pyrazole derivatives inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways that regulate growth and inflammation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Screening

In a recent study by Wei et al., various pyrazole derivatives were synthesized and screened for their anticancer properties against A549 lung cancer cells. Among them, one derivative exhibited an IC50 value of 26 µM, demonstrating significant growth inhibition . This highlights the therapeutic potential of this compound in oncology.

Propriétés

IUPAC Name |

methyl 4,5-dihydro-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-9-5(8)4-2-3-6-7-4/h3-4,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZJIZGBGJCISJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.